molecular formula C14H22N2 B13104912 1-Ethyl-2,2-dimethyl-3-phenylpiperazine

1-Ethyl-2,2-dimethyl-3-phenylpiperazine

Cat. No.: B13104912
M. Wt: 218.34 g/mol
InChI Key: DLWQVUKPXRXNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-2,2-dimethyl-3-phenylpiperazine is a piperazine-based chemical compound intended for research and development purposes. Piperazine derivatives are a significant class of heterocycles in medicinal chemistry, known for their versatility as scaffolds in drug discovery . Researchers investigate these structures for a wide range of biological activities, which have included studies into anticancer agents , efflux pump inhibitors to combat antibiotic resistance , and ligands for serotonergic receptors . The specific pharmacological profile and research applications of this compound are subject to ongoing investigation and are not yet fully characterized. The structural features of this compound, including the phenyl ring and specific alkyl substitutions, suggest potential for interaction with various biological targets, making it a compound of interest for building new chemical libraries and conducting structure-activity relationship (SAR) studies. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-ethyl-2,2-dimethyl-3-phenylpiperazine

InChI

InChI=1S/C14H22N2/c1-4-16-11-10-15-13(14(16,2)3)12-8-6-5-7-9-12/h5-9,13,15H,4,10-11H2,1-3H3

InChI Key

DLWQVUKPXRXNAM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(C1(C)C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Ethyl 2,2 Dimethyl 3 Phenylpiperazine

Retrosynthetic Analysis and Key Precursors for 1-Ethyl-2,2-dimethyl-3-phenylpiperazine

A retrosynthetic analysis of this compound suggests several potential disconnections to identify key precursors. The most logical approach involves disconnecting the piperazine (B1678402) ring to reveal a linear diamine precursor.

One primary disconnection can be made across the C2-N1 and C3-N4 bonds, which simplifies the target molecule to a substituted 1,2-diamine. This key intermediate, (1R,2S)-1-phenyl-2,2-dimethylpropane-1,2-diamine , would contain the necessary gem-dimethyl and phenyl groups at the correct positions. The remaining portion of the piperazine ring can be introduced by reacting this diamine with a two-carbon electrophile, such as a 1,2-dihaloethane derivative. The N-ethyl group could be introduced either before cyclization on a primary amine precursor or after the piperazine ring has been formed.

An alternative retrosynthetic approach involves building the substituted diamine from simpler starting materials. For instance, the diamine precursor could be synthesized from a derivative of phenylglycine or from 2-amino-2-methyl-1-phenylpropan-1-ol. These routes highlight the importance of controlling stereochemistry during the synthesis of the diamine backbone to ultimately influence the stereochemistry of the final piperazine product. nih.gov

Key Precursors:

(1R,2S)-1-phenyl-2,2-dimethylpropane-1,2-diamine

N-ethylated derivatives of the above diamine

1,2-dihaloethanes (e.g., 1,2-dichloroethane, 1,2-dibromoethane)

Glyoxal or its synthetic equivalents

Phenylglycine derivatives

2-Amino-2-methyl-1-phenylpropan-1-ol

Established Synthetic Routes for Piperazine Core Formation

The construction of the piperazine ring is a cornerstone of many synthetic strategies. nih.gov Traditional methods often rely on building the ring from acyclic precursors, while more modern techniques offer alternative ring-closing strategies.

Cyclization Reactions involving Diamines and Electrophiles

The most common and well-established method for forming the piperazine core is the double N-alkylation of an ethylenediamine (B42938) derivative with a 1,2-dielectrophile. nih.gov In the context of this compound, this would involve the reaction of a suitably protected N-ethylethylenediamine with a precursor that can install the 2,2-dimethyl-3-phenyl moiety.

A more direct approach involves the cyclization of a pre-formed, substituted diamine. For example, reacting a diamine like 1-phenyl-2,2-dimethylpropane-1,2-diamine with bis(2-chloroethyl)amine (B1207034) can form the piperazine ring. nih.gov Another classical approach is the reaction of a 1,2-diamine with a 1,2-dihalide, such as 1,2-dibromoethane, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. ontosight.ai

Reductive amination of a diketone or a keto-aldehyde with a diamine is another viable route. For the target molecule, this could conceptually involve the reductive cyclization of a precursor containing appropriately placed carbonyl and amino groups. A related method is the catalytic reductive cyclization of dioximes, which can be formed from primary amines and nitrosoalkenes. nih.gov

Ring-Closing Strategies for Substituted Piperazines

Ring-closing strategies provide an alternative to intermolecular cyclizations. While ring-closing metathesis (RCM) is a powerful tool for forming nitrogen heterocycles, it is most commonly applied to the synthesis of unsaturated rings like dihydropyrazines, which would then require a subsequent reduction step. nih.gov For this to be applicable, a precursor diene, such as an N,N-diallyl-substituted amine, would need to be synthesized.

Palladium-catalyzed cyclization reactions have also been developed for the modular synthesis of highly substituted piperazines. organic-chemistry.org These methods can couple a propargyl unit with a diamine component, offering good control over regio- and stereochemistry. organic-chemistry.org Another strategy involves an intramolecular SN2 reaction, where a linear precursor containing an amine and a leaving group at the appropriate distance cyclizes to form the piperazine ring. acs.org

Introduction of Alkyl and Aryl Substituents on the Piperazine Ring

The synthesis of this compound requires the precise installation of four substituents on the piperazine core. These can be introduced either by using pre-functionalized starting materials that are then cyclized, or by functionalizing a pre-formed piperazine ring. mdpi.comencyclopedia.pub

N-Alkylation Strategies at the 1-Position

The introduction of the ethyl group at the N1 position is typically straightforward. If the piperazine core is synthesized first, leaving one nitrogen as a secondary amine, it can be alkylated using various methods.

Reductive Amination: This is a common and efficient method for N-alkylation. The secondary amine of a 2,2-dimethyl-3-phenylpiperazine precursor can be reacted with acetaldehyde (B116499) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-ethyl product. mdpi.comnih.gov

Nucleophilic Substitution: Direct alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base is also a widely used technique. google.com Care must be taken to control the reaction conditions to avoid over-alkylation, which can lead to the formation of quaternary ammonium (B1175870) salts. google.com

Acylation-Reduction: The piperazine nitrogen can be acylated with acetyl chloride or acetic anhydride, followed by reduction of the resulting amide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to give the N-ethyl group.

The choice of method depends on the other functional groups present in the molecule and the desired reaction scale.

Alkylation and Arylation at the 2, 2, and 3 Positions

Introducing substituents on the carbon atoms of the piperazine ring is often more challenging than N-alkylation. nih.govmdpi.com For a highly substituted molecule like this compound, the most practical approach is to construct the ring from precursors that already contain the required C-substituents.

Synthesis from Substituted Precursors: As outlined in the retrosynthetic analysis (Section 2.1), starting with a chiral diamine like 1-phenyl-2,2-dimethylpropane-1,2-diamine is a highly effective strategy. This precursor already contains the phenyl group at C3 and the gem-dimethyl group at C2. Cyclization of this diamine with a two-carbon unit directly yields the desired carbon-substituted piperazine core. google.com

Piperazinone Intermediates: An alternative strategy involves the synthesis of a piperazin-2-one (B30754) intermediate. For example, a 3-phenylpiperazin-2-one (B1581277) can be synthesized and then alkylated at the C3 position. However, introducing a gem-dimethyl group at the C2 position of a pre-formed ring is difficult. A more viable route would involve building a 3,3-dimethyl-5-phenylpiperazin-2-one, which can then be reduced. The synthesis of 3-phenylpiperazin-2-one derivatives has been reported, and these can be subsequently N-alkylated and reduced to form the corresponding 1-alkyl-3-phenylpiperazines. researchgate.netumich.edu

Modern C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds on the piperazine ring, often through photoredox catalysis. mdpi.comresearchgate.net These methods can be used to introduce aryl or alkyl groups at the C2 position. However, achieving the specific 2,2-dimethyl-3-phenyl substitution pattern through sequential C-H functionalization would be complex and likely suffer from issues with regioselectivity and efficiency.

A summary of potential synthetic strategies for the piperazine core is presented in the table below.

MethodPrecursorsKey Features
Diamine Cyclization Substituted 1,2-diamine, 1,2-dihaloethaneClassical, robust method; substituent pattern determined by the diamine.
Reductive Amination Diamine, dicarbonyl compoundConvergent approach; allows for variation in both components.
Piperazinone Reduction Substituted piperazin-2-oneAllows for functionalization before reduction; useful for complex targets.
Multicomponent Reactions Isocyanide, amine, aldehyde, etc.Rapid assembly of complex piperazines from simple building blocks. acs.org

Stereoselective Approaches to this compound

The synthesis of this compound presents a significant stereochemical challenge due to the chiral center at the C3 position. Achieving high enantiomeric purity is crucial for potential pharmaceutical applications, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. rsc.org Consequently, stereoselective synthetic strategies are paramount. These approaches can be broadly categorized into chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

While a specific, documented stereoselective synthesis for this compound is not extensively reported, methodologies applied to structurally similar C-substituted piperazines provide a clear framework for how its enantiomerically pure forms could be prepared. A significant portion of biologically relevant piperazine-containing compounds lack substitution on the carbon atoms of the ring, making the development of asymmetric syntheses for C-substituted piperazines an area of active research. rsc.orgnih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials. For the target compound, a plausible approach would begin with a chiral amino acid, such as (S)-phenylglycine or (R)-phenylglycine. A multi-step sequence could convert the amino acid into a key chiral 1,2-diamine intermediate, which would then undergo annulation to form the piperazine ring. nih.gov For instance, a route developed for 3-substituted piperazine-2-acetic acid esters started from N-Boc protected amino acids, which were converted to a β-ketoester, followed by reductive amination to create the crucial diamine precursor. nih.gov A similar strategy could be adapted, although challenges such as potential racemization during the synthesis of phenyl-substituted piperazines have been noted. nih.gov

Asymmetric Catalysis: Rhodium-catalyzed asymmetric reactions have been successfully employed for synthesizing related chiral heterocycles. For example, an asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives has been used to create enantioenriched 3-piperidines. snnu.edu.cn The adaptation of such catalytic systems to piperazine precursors could offer a direct route to the chiral core. Another approach involves the CBS (Corey-Bakshi-Shibata) reduction of a suitable precursor, such as a phenacyl bromide derivative, to establish the chiral center with high enantiomeric excess. researchgate.net

Diastereoselective Approaches: In cases where a racemic mixture of a precursor is used, diastereoselective reactions can be employed. For instance, the synthesis of trans-2,6-disubstituted piperazines has been achieved through the diastereoselective alkylation of a piperazine intermediate, introducing the second stereocenter in a controlled manner at a late stage of the synthesis. clockss.org For this compound, if a chiral precursor containing the C3-phenyl stereocenter is established, subsequent reactions to close the ring and introduce the N-ethyl and C2-gem-dimethyl groups would need to be optimized to avoid racemization.

The table below summarizes potential stereoselective strategies applicable to the synthesis of the target compound, based on methodologies for similar structures.

StrategyKey TransformationPrecursor ExampleAdvantagesPotential Challenges
Chiral Pool Synthesis Annulation of a chiral diamine(S)-Phenylglycine derivativeAccess to enantiopure starting material.Multi-step process; risk of racemization in later steps. nih.gov
Asymmetric Catalysis CBS reduction of a ketone2-Bromo-1-phenylethan-1-one derivativeHigh enantioselectivity (up to 83% ee reported for similar structures). researchgate.netRequires specialized catalysts; optimization of reaction conditions.
Chiral Resolution HPLC with Chiral Stationary PhaseRacemic this compoundDirect separation of enantiomers.Can be costly and labor-intensive for large-scale production. nih.gov

Purification and Isolation Techniques in Piperazine Synthesis

The synthesis of substituted piperazines often results in a mixture of the desired product, unreacted starting materials, and by-products, necessitating robust purification and isolation protocols. nih.govgoogle.com The techniques employed must effectively separate the target compound while ensuring its stability and purity.

Crystallization and Recrystallization: Crystallization is a cornerstone technique for purifying piperazine derivatives. google.com Crude piperazine products can often be purified by recrystallization from suitable solvents. Common solvents used for piperazine-containing compounds include toluene, methylene (B1212753) chloride, and alcohol-water systems. google.com For instance, crude mirtazapine, a complex piperazine derivative, is effectively purified by suspending it in a solvent, heating to achieve dissolution, and then cooling to induce crystallization of the pure compound. google.com Another method involves cooling a reaction mixture to low temperatures (e.g., 0-10 °C) to induce the crystallization of the anhydrous piperazine product, which can then be isolated by filtration. google.com

Salt Formation: A highly effective purification strategy involves the selective precipitation of the piperazine as a salt. The basic nitrogen atoms of the piperazine ring readily react with acids to form crystalline salts, which can have different solubility properties than the free base or impurities. google.com A crude piperazine-containing product can be dissolved in a selective organic solvent, such as acetone, followed by the addition of an acid like acetic acid. This causes the selective precipitation of the piperazine diacetate salt in high purity. google.com The pure salt can then be isolated by filtration and, if needed, the pure piperazine free base can be regenerated through caustic hydrolysis. google.com This method is advantageous as it can be substantially quantitative and yield a product of high purity. google.com

Chromatographic Methods: When crystallization or salt formation is insufficient, chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of piperazines. researchgate.net Reversed-phase HPLC can be used, though piperazine itself is often not well-retained on standard C18 columns. researchgate.net Hydrophilic Interaction Chromatography (HILIC) has been shown to be an effective alternative for separating polar compounds like piperazine. researchgate.net

Chiral Chromatography: For separating the stereoisomers of this compound, chiral HPLC is the most direct method. This involves using a chiral stationary phase (CSP), such as those based on cellulose (B213188) derivatives, which can differentiate between enantiomers, allowing for their resolution. nih.gov

Gas Chromatography (GC): Capillary gas chromatography can also be used for the determination of residual piperazine in pharmaceutical products, offering high sensitivity with detection limits in the parts-per-million (ppm) range. nih.gov

Extraction: Liquid-liquid extraction is a fundamental step in the work-up procedure of many piperazine syntheses. Following a reaction, the mixture is often basified and extracted with an organic solvent like methylene chloride to isolate the piperazine product from aqueous-soluble impurities. google.com Adjusting the pH of aqueous solutions can be used to facilitate the extraction of piperazine; decreasing the pH can help in extracting it from water. researchgate.net

The following table outlines common purification techniques used in piperazine synthesis.

TechniquePrincipleApplicationSolvents/Reagents
Recrystallization Differential solubility of the compound and impurities at different temperatures.Purification of crude solid piperazine derivatives. google.comToluene, Methylene Chloride, Isopropyl Alcohol, Ethanol/Water. nih.govgoogle.com
Salt Precipitation Formation of a crystalline salt with distinct solubility.Selective isolation of piperazine from a mixture of by-products. google.comAcetone (solvent), Acetic Acid (reagent). google.com
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation of (R)- and (S)-enantiomers.Cellulose-based columns with mobile phases like hexane/isopropanol. nih.gov
Liquid-Liquid Extraction Partitioning of the compound between two immiscible liquid phases based on solubility and pH.Initial work-up and removal of water-soluble impurities.Methylene Chloride, Toluene; adjustment with NaOH or HCl. google.comresearchgate.net

Structural Elucidation and Advanced Characterization of 1 Ethyl 2,2 Dimethyl 3 Phenylpiperazine

Spectroscopic Techniques for Comprehensive Structural Analysis

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and electronic properties of a compound. By utilizing a suite of techniques, a complete and unambiguous structural assignment of 1-Ethyl-2,2-dimethyl-3-phenylpiperazine can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a full structural elucidation.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The phenyl group would exhibit signals in the aromatic region (typically δ 7.2-7.5 ppm). The protons of the ethyl group would appear as a quartet for the methylene (B1212753) group (CH₂) and a triplet for the methyl group (CH₃), likely in the upfield region. The two methyl groups at the C2 position are expected to be diastereotopic and thus may show distinct singlet signals. The protons on the piperazine (B1678402) ring would present as complex multiplets due to their conformational arrangement and spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The phenyl group would show characteristic signals in the downfield region (δ 125-145 ppm). The carbons of the piperazine ring and the ethyl and dimethyl substituents would appear at higher field strengths. The quaternary carbon at C2 would be identifiable by its lower intensity and lack of a DEPT signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.20 - 7.50 Multiplet
Piperazine-H (C3) 3.50 - 3.70 Multiplet
Piperazine-H (C5, C6) 2.80 - 3.20 Multiplet
Ethyl-CH₂ 2.40 - 2.60 Quartet
Dimethyl-CH₃ (C2) 1.10 - 1.30 Singlets
Ethyl-CH₃ 1.00 - 1.20 Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Carbon Atom Predicted Chemical Shift (δ, ppm)
Phenyl-C (ipso) 140 - 145
Phenyl-C (ortho, meta, para) 125 - 130
Piperazine-C3 60 - 65
Piperazine-C2 55 - 60
Piperazine-C5, C6 45 - 55
Ethyl-CH₂ 50 - 55
Dimethyl-C (C2) 20 - 30
Ethyl-CH₃ 10 - 15

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl, dimethyl, and piperazine ring methylene groups would be observed in the 2850-2960 cm⁻¹ region. C-N stretching vibrations of the piperazine ring would likely be found in the 1100-1250 cm⁻¹ range. The presence of the phenyl group would also give rise to characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range, which can be indicative of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the aromatic ring would typically give a strong Raman signal. The various C-C and C-N skeletal vibrations of the piperazine ring would also be observable.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound (C₁₄H₂₂N₂), the exact mass would be calculated and compared to the experimentally measured value.

Furthermore, tandem mass spectrometry (MS/MS) experiments would be conducted to study the fragmentation pathways of the molecule. Common fragmentation patterns for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms. For this compound, likely fragmentation pathways would include the loss of the ethyl group, cleavage of the piperazine ring, and fragmentation of the side chains, providing further structural confirmation. A key fragmentation would be the formation of a stable benzylic cation through cleavage of the C2-C3 bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group. This would be expected to give rise to characteristic absorption bands in the UV region. Typically, benzene (B151609) and its derivatives show a strong absorption band (the E2 band) around 200-210 nm and a weaker, fine-structured band (the B band) around 250-270 nm, corresponding to π → π* transitions. The substitution on the phenyl ring and the presence of the piperazine moiety may cause slight shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

Chromatographic Methodologies for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or byproducts from a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be developed.

A typical HPLC system would consist of a C18 stationary phase column and a mobile phase composed of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution method, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any potential impurities with different polarities. Detection would typically be performed using a UV detector, set at a wavelength where the phenyl group of the molecule absorbs strongly (e.g., around 254 nm). The purity of the sample would be determined by the area percentage of the main peak in the chromatogram. This method can be validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. unodc.org

Table 3: Illustrative HPLC Method Parameters This table is interactive. Click on the headers to sort.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Currently, there is no published research detailing the gas chromatographic analysis of this compound. Therefore, no data on retention times, column specifications, or detector response for this specific compound can be provided.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Detailed X-ray crystallographic data for this compound has not been reported in the scientific literature. Consequently, information regarding its single crystal structure, crystal packing, and intermolecular interactions is unavailable.

No data is available.

No data is available.

Chemical Reactivity and Transformation Studies of 1 Ethyl 2,2 Dimethyl 3 Phenylpiperazine

Regioselective and Stereoselective Functionalization of the Piperazine (B1678402) Ring

Functionalization of the carbon skeleton of the piperazine ring, known as C-H functionalization, is a challenging but increasingly feasible area of synthetic chemistry. mdpi.com For 1-Ethyl-2,2-dimethyl-3-phenylpiperazine, any such transformation would be heavily influenced by the existing substituents.

The piperazine ring has four potential sites for C-H functionalization: C-2, C-3, C-5, and C-6.

C-2 Position: This position is sterically blocked by two methyl groups (a gem-dimethyl group), making direct functionalization at this carbon highly improbable.

C-3 Position: This carbon is a benzylic position and a stereocenter, already bearing a phenyl group. While benzylic positions can sometimes be reactive, the steric hindrance from the adjacent gem-dimethyl group at C-2 and the ethyl group at N-1 would likely inhibit reactions at this site.

C-5 and C-6 Positions: These two methylene (B1212753) groups are the most likely sites for regioselective functionalization. They are less sterically hindered than the C-2 and C-3 positions. Modern synthetic methods, such as directed metalation (lithiation) following the introduction of a directing group on N-4, or photoredox-catalyzed reactions, could potentially be employed to introduce substituents at these positions. mdpi.com

Stereoselectivity is a key consideration due to the chiral center at C-3. Any functionalization at C-5 or C-6 would create a new stereocenter, resulting in the formation of diastereomers. The existing stereochemistry at C-3 would likely exert a directing effect, potentially favoring the formation of one diastereomer over the other. Studies on similar chiral piperidines have shown that kinetic resolutions using chiral bases can achieve high enantiomeric and diastereomeric ratios. acs.org

Table 1: Predicted Regioselectivity of Piperazine Ring C-H Functionalization

Position Substituents Steric Hindrance Predicted Reactivity
C-2 gem-dimethyl Very High Unlikely to react
C-3 Phenyl High Unlikely to react
C-5 Two hydrogens Low Probable site of reaction

Oxidation and Reduction Pathways of the Piperazine Moiety

Oxidation: The piperazine moiety contains two tertiary nitrogen atoms that are susceptible to oxidation.

N-Oxidation: Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of N-oxides. google.com Given the two distinct nitrogen atoms, a mixture of N-oxides is possible. The N-4 nitrogen is generally less sterically hindered than the N-1 nitrogen, which is flanked by the ethyl group and the sterically demanding 2,2-dimethyl-3-phenyl portion of the ring. Therefore, oxidation is more likely to occur selectively at N-4 to form the corresponding N-oxide.

Metabolic Oxidation: In biological systems, the metabolism of arylpiperazine derivatives often involves oxidation. This can include hydroxylation of the aromatic ring or N-dealkylation of the nitrogen substituents, which proceeds through an oxidative mechanism mediated by cytochrome P450 enzymes. nih.govresearchgate.net The ethyl group at N-1 could be susceptible to such enzymatic N-dealkylation.

Reduction: The piperazine ring is a fully saturated heterocycle and is therefore resistant to reduction under typical catalytic hydrogenation or chemical reduction conditions. However, related piperazinone systems can be readily reduced. For instance, the synthesis of 1-alkyl-3-phenylpiperazines has been achieved through the reduction of a 4-protected-1-alkyl-2-oxo-3-phenylpiperazine intermediate using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This demonstrates the stability of the piperazine ring to strong reductants once formed.

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS): The phenyl group attached to the N-1 of the piperazine ring is activated towards electrophilic aromatic substitution. The nitrogen atom, being directly attached to the ring, acts as an electron-donating group through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would yield a mixture of ortho- and para-halogenated products.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the ortho and para positions.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the formation of the corresponding ortho- and para-benzenesulfonic acids.

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl halides or acyl halides in the presence of a strong Lewis acid like AlCl₃ would introduce alkyl or acyl groups, primarily at the less sterically hindered para position. masterorganicchemistry.comwikipedia.org

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product(s)
Bromination Br₂, FeBr₃ p-Bromo and o-bromo derivatives
Nitration HNO₃, H₂SO₄ p-Nitro and o-nitro derivatives

Nucleophilic Aromatic Substitution (SNAr): The electron-rich nature of the phenyl ring in this compound makes it non-reactive towards nucleophilic aromatic substitution. masterorganicchemistry.com SNAr reactions require an aromatic ring to be substituted with potent electron-withdrawing groups (e.g., -NO₂, -CN, -F) to activate it for attack by a nucleophile. researchgate.netmdpi.com For this compound to undergo SNAr, the phenyl ring would first need to be functionalized with such activating groups, for example, via an electrophilic nitration reaction.

Derivatization at Nitrogen Atoms (e.g., Quaternization, Acylation)

The N-4 position of this compound contains a secondary amine, which represents the most reactive site for derivatization.

Acylation: The N-4 nitrogen reacts readily with acylating agents such as acyl chlorides and anhydrides in the presence of a base to form the corresponding N-amides. This is a common and high-yielding reaction for piperazines. nih.govnih.gov The steric bulk around N-1 would ensure high selectivity for acylation at N-4.

Alkylation and Benzylation: The N-4 position can be functionalized with a wide variety of alkyl or benzyl groups through nucleophilic substitution with alkyl or benzyl halides. nih.govmdpi.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base will yield the corresponding N-sulfonamides at the N-4 position. nih.gov

Quaternization: After functionalization of the N-4 position to create a 1,4-disubstituted piperazine, both nitrogen atoms are tertiary and can undergo quaternization upon reaction with an excess of a reactive alkyl halide like methyl iodide. Quaternization would likely occur preferentially at the N-4 position, as it is generally less sterically encumbered than the N-1 position. acs.org The formation of quaternary ammonium (B1175870) salts is a key step in certain ring-opening reactions. nih.gov

Table 3: Derivatization Reactions at the N-4 Position

Reaction Type Reagent Example Product Type
Acylation Acetyl Chloride N-4 Acetamide
Alkylation Methyl Iodide N-4 Methyl derivative
Benzylation Benzyl Bromide N-4 Benzyl derivative

Ring-Opening and Ring-Expansion Reactions (if applicable)

Ring-Opening Reactions: The piperazine ring is a thermodynamically stable six-membered heterocycle and is generally resistant to ring-opening reactions under standard laboratory conditions. Cleavage of the C-N bonds typically requires harsh conditions or specialized reagents that activate the ring. One strategy involves the quaternization of a nitrogen atom, which makes the adjacent C-N bonds more susceptible to nucleophilic attack, leading to ring cleavage. For example, the ring-opening of bicyclic tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane), which contains a piperazine-like structure, has been used to synthesize 1,4-disubstituted piperazines. researchgate.netresearchgate.net Similar strategies involving quaternization followed by attack with a nucleophile might induce ring-opening in this compound, but this is not a common transformation.

Ring-Expansion Reactions: Ring-expansion of a stable, pre-formed piperazine ring is not a synthetically viable or commonly observed reaction. While methods exist to form piperazine rings via the expansion of smaller rings like aziridines or imidazolines, the reverse process is not favored. mdpi.com Therefore, ring-expansion reactions are not considered an applicable pathway for the transformation of this compound.

Structure Activity Relationship Sar Studies and Ligand Design Principles Computational Focus

In Silico Approaches to Understanding Structure-Function Relationships

In silico methodologies offer a rapid and cost-effective alternative to traditional trial-and-error approaches in drug discovery, providing deep insights into the molecular determinants of a compound's biological activity. proquest.com For phenylpiperazine derivatives, these computational studies are crucial for elucidating the complex relationship between their three-dimensional structure and their functional effects at a molecular level. jetir.org Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are employed to predict how modifications to the 1-Ethyl-2,2-dimethyl-3-phenylpiperazine scaffold would affect its binding affinity and efficacy towards specific biological targets. proquest.comjetir.org

Molecular Docking Simulations for Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or other macromolecule. jetir.org This method is instrumental in studying the interactions of this compound at an atomic level.

The initial step in a docking study is to identify a relevant biological target. Phenylpiperazine derivatives are known to interact with a wide range of G-protein coupled receptors (GPCRs), including serotonin (B10506), dopamine, and adrenergic receptors, as well as other targets like the androgen receptor or DNA. proquest.comrsc.orgnih.govnih.gov For a hypothetical study of this compound, a potential target could be the α1A-adrenoceptor or a serotonin receptor subtype, based on the activity of structurally similar compounds. rsc.orgnih.gov

Once a target is selected, its three-dimensional structure is obtained, typically from a public repository like the Protein Data Bank (PDB). The protein structure must be carefully prepared for docking. This process involves removing water molecules, adding hydrogen atoms, and defining the precise location of the binding site or "pocket" where the ligand is expected to interact. mdpi.com

Docking algorithms generate multiple possible binding poses of the ligand within the receptor's active site and calculate a corresponding binding energy score for each pose. This score, typically expressed in kcal/mol, estimates the binding affinity. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.com

The analysis focuses on identifying the most plausible binding mode, which is often the one with the lowest energy score that also satisfies key, known interactions for that receptor family. For phenylpiperazine derivatives, the orientation within the binding pocket is critical. The protonated nitrogen of the piperazine (B1678402) ring is often anchored in a specific region of the pocket through strong electrostatic interactions, while the phenyl group explores hydrophobic subpockets. nih.gov

Docking TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residue (Predicted)
α1A-Adrenoceptor-8.5Asp106
Serotonin 5-HT1A Receptor-9.2Asp116
Dopamine D2 Receptor-8.9Asp114
Androgen Receptor-7.8Asp731

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study for a compound like this compound against various potential receptors.

A detailed examination of the predicted binding pose reveals the specific amino acid residues that form interactions with the ligand. These non-covalent interactions are the basis of molecular recognition and are crucial for stabilizing the ligand-protein complex. volkamerlab.org

For a molecule like this compound, the following interactions are anticipated based on studies of related compounds:

Electrostatic Interactions/Hydrogen Bonds : The positively charged nitrogen atom of the piperazine ring is a critical pharmacophoric feature. It is expected to form a strong, charge-assisted hydrogen bond or salt bridge with an acidic amino acid residue, such as Aspartate (Asp), which is highly conserved in the binding sites of many aminergic GPCRs. rsc.orgnih.gov

Hydrophobic and π-π Stacking Interactions : The phenyl ring is likely to engage in favorable hydrophobic contacts with nonpolar residues. Furthermore, it can form π-π stacking interactions with the aromatic side chains of residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.govnih.gov

Interaction TypePotential Interacting ResiduesMoiety of this compound Involved
Electrostatic / Salt BridgeAspartate (Asp)Protonated Piperazine Nitrogen
Hydrogen BondingSerine (Ser), Gln (Glutamine)Piperazine Nitrogen
π-π StackingPhenylalanine (Phe), Tyrosine (Tyr)Phenyl Ring
Hydrophobic ContactsLeucine (Leu), Isoleucine (Ile), Valine (Val)Phenyl Ring, Ethyl Group, Dimethyl Groups

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation (Conceptual Framework)

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. proquest.com A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model for derivatives of this compound would conceptually involve several key steps:

Data Set Assembly : A collection of structurally related phenylpiperazine derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target is required. proquest.com

Descriptor Calculation : For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., branching indices). openpharmaceuticalsciencesjournal.com

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that relates a subset of the most relevant descriptors to the observed biological activity. nih.govscispace.com For example, a QSAR model for anti-proliferative activity of phenylpiperazine derivatives identified descriptors related to 3D molecular shape and electronic properties as being highly influential. proquest.com

Validation : The predictive power of the QSAR model must be rigorously validated. This is typically done using internal validation techniques like leave-one-out cross-validation (Q²) and by using the model to predict the activity of an external set of compounds not used in model development. openpharmaceuticalsciencesjournal.com A statistically robust model will have high values for correlation coefficients like R² and Q². openpharmaceuticalsciencesjournal.com

Design Principles for Novel Derivatives of this compound based on Computational Insights

The collective insights from molecular docking and QSAR studies provide clear, actionable principles for the rational design of novel derivatives with potentially improved activity or selectivity. mdpi.com

Based on a computational analysis of the this compound scaffold, the following design strategies could be proposed:

Modification of the Phenyl Ring : Introducing electron-withdrawing or electron-donating substituents at the ortho-, meta-, or para-positions of the phenyl ring could modulate electronic properties and introduce new interactions. For example, adding a halogen could lead to halogen bonding, while a hydroxyl group could act as a new hydrogen bond donor or acceptor. nih.gov

Alteration of the N1-Ethyl Group : Varying the length and nature of the alkyl chain at the N1 position of the piperazine ring can be used to probe the size and characteristics of the corresponding subpocket in the receptor. Replacing the ethyl group with bulkier or more polar moieties could enhance binding affinity or alter the functional activity (e.g., from antagonist to agonist).

Exploration of the C2-Dimethyl Groups : The gem-dimethyl groups provide steric bulk. Replacing them with other groups (e.g., a cyclopropyl (B3062369) ring) could impose conformational constraints on the molecule, potentially locking it into a more bioactive conformation and improving binding affinity.

Stereochemical Considerations : The C3 position is a chiral center. Synthesizing and testing individual enantiomers is critical, as biological targets are chiral and will almost certainly interact differently with the (R) and (S) isomers of the compound. Docking studies can predict which enantiomer is likely to have higher affinity. nih.gov

By systematically applying these principles, computational models serve as a "molecular blueprint," guiding the design and synthesis of next-generation compounds based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.